2-Phenyl-4-penten-2-ol

Descripción general

Descripción

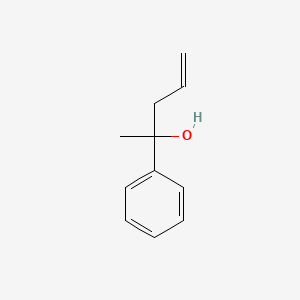

2-Phenyl-4-penten-2-ol is an organic compound with the molecular formula C({11})H({14})O. It is characterized by a phenyl group attached to a penten-2-ol structure. This compound is notable for its applications in various fields, including organic synthesis and industrial chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Phenyl-4-penten-2-ol can be synthesized through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with 4-penten-2-one. The reaction typically occurs in an anhydrous ether solvent under controlled temperatures to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic hydrogenation of phenyl-substituted pentadienes. This method is favored for its efficiency and scalability, allowing for large-scale production.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).

Reduction: Reduction of this compound can yield various alcohol derivatives. Sodium borohydride (NaBH(_4)) is often used as a reducing agent.

Substitution: The hydroxyl group in this compound can be substituted with halogens or other functional groups using reagents like thionyl chloride (SOCl(_2)) or phosphorus tribromide (PBr(_3)).

Common Reagents and Conditions:

Oxidation: KMnO(_4) in acidic or neutral conditions.

Reduction: NaBH(_4) in methanol or ethanol.

Substitution: SOCl(_2) or PBr(_3) in anhydrous conditions.

Major Products Formed:

Oxidation: Phenyl-substituted ketones or aldehydes.

Reduction: Various alcohol derivatives.

Substitution: Halogenated phenyl-penten derivatives.

Aplicaciones Científicas De Investigación

Fragrance Industry

One of the most significant applications of 2-Phenyl-4-penten-2-ol is in the fragrance industry. It is utilized as a rose fragrance agent due to its olfactory properties that mimic the scent of roses. This compound can be found in various personal care products, including:

- Perfumes : Used to create floral notes that enhance the overall fragrance profile.

- Cosmetics : Incorporated into products such as lipsticks and foundations to impart a pleasant scent.

- Household Products : Found in cleaning agents and air fresheners to provide a fresh aroma .

The versatility of this compound allows it to be used in both concentrated and diluted forms, making it suitable for various formulations.

Pharmaceutical Applications

In pharmaceuticals, this compound serves as an important intermediate in the synthesis of biologically active compounds. Its structure allows for modifications that can lead to the development of new drugs with enhanced efficacy or reduced side effects. Some potential areas include:

- Antimicrobial Agents : Research indicates that derivatives of this compound may exhibit antimicrobial properties, making them candidates for developing new antibiotics.

- Anti-inflammatory Drugs : Compounds derived from this compound could potentially be explored for their anti-inflammatory effects .

Organic Synthesis

The compound acts as a valuable building block in organic synthesis. Its unique structure allows chemists to utilize it in various reactions, including:

- Alkylation Reactions : It can serve as an alkylating agent in synthesizing more complex organic molecules.

- Hydrogenation Processes : The compound can undergo hydrogenation to yield alcohols or other functional groups that are useful in further synthetic pathways .

Case Studies

Several studies have documented the applications of this compound:

- Fragrance Development : A study demonstrated that incorporating this compound into perfume formulations significantly improved the longevity and intensity of floral notes, particularly rose scents. This was attributed to its high volatility and pleasant olfactory characteristics.

- Synthesis of Antimicrobial Compounds : Research indicated that derivatives synthesized from this compound exhibited promising antimicrobial activity against various bacterial strains, suggesting its potential role in developing new antibiotic therapies.

- Organic Synthesis Innovations : A recent publication highlighted innovative methods using this compound as a precursor for synthesizing novel compounds with potential pharmaceutical applications, showcasing its versatility in organic chemistry .

Mecanismo De Acción

The mechanism by which 2-Phenyl-4-penten-2-ol exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes that catalyze oxidation-reduction reactions. The phenyl group enhances its ability to participate in π-π interactions, influencing its reactivity and binding affinity.

Comparación Con Compuestos Similares

2-Phenyl-1-pentanol: Similar structure but differs in the position of the hydroxyl group.

4-Phenyl-2-butanol: Shorter carbon chain but similar functional groups.

2-Phenyl-3-buten-2-ol: Similar structure with a different position of the double bond.

Uniqueness: 2-Phenyl-4-penten-2-ol is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. Its position of the double bond and hydroxyl group allows for selective reactions that are not as feasible with its analogs.

Actividad Biológica

2-Phenyl-4-penten-2-ol (C11H14O) is an organic compound characterized by a pleasant aroma, often likened to wine or vanilla. It is primarily utilized as an intermediate in organic synthesis and has garnered interest for its potential biological activities. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and applications in various fields.

This compound is a colorless liquid that is insoluble in water but soluble in organic solvents such as ethanol and acetone. Its molecular structure features a hydroxyl group attached to a pentene chain, which contributes to its reactivity and biological interactions.

The biological activity of this compound can be attributed to its ability to act as a ligand, interacting with specific receptors or enzymes. This interaction can modulate various biological pathways, influencing cellular processes. The compound's reactivity allows it to undergo oxidation and reduction reactions, potentially leading to the formation of biologically active metabolites.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study evaluated its efficacy against Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects. The compound's mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Bacillus subtilis | 18 |

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. The compound exhibited selective cytotoxicity, particularly against breast cancer cells (MCF-7), with IC50 values indicating effective dose-response relationships.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| HeLa | 60 |

| A549 | 45 |

Study on Antimicrobial Activity

In a controlled laboratory setting, researchers tested the antimicrobial properties of this compound against common pathogens. The study utilized agar diffusion methods to measure inhibition zones, confirming the compound's potential as a natural antimicrobial agent.

Cytotoxicity Assessment

A separate study focused on the cytotoxic effects of this compound on various cancer cell lines. The findings suggested that the compound could induce apoptosis in cancer cells through oxidative stress mechanisms, highlighting its potential as an anticancer agent.

Applications

- Pharmaceutical Industry : Due to its biological activity, this compound is being explored as a potential lead compound for developing new antimicrobial and anticancer drugs.

- Agriculture : Its antimicrobial properties may also find applications in agricultural settings as a natural pesticide or fungicide.

- Flavor and Fragrance Industry : The pleasant aroma of this compound makes it valuable in the production of flavors and fragrances.

Propiedades

IUPAC Name |

2-phenylpent-4-en-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-3-9-11(2,12)10-7-5-4-6-8-10/h3-8,12H,1,9H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BELRNEPYFJNSPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=C)(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50976569 | |

| Record name | 2-Phenylpent-4-en-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50976569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61077-65-4, 4743-74-2 | |

| Record name | 2-Phenyl-4-penten-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061077654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4743-74-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25527 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Phenylpent-4-en-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50976569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.